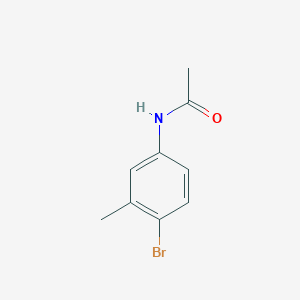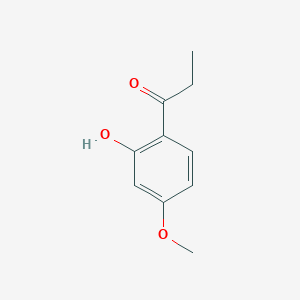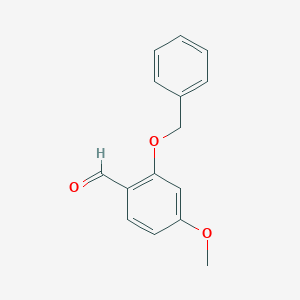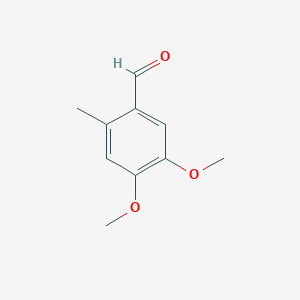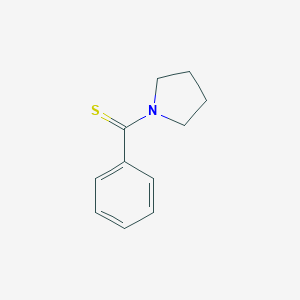
1-Benzothioylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzothioylpyrrolidine, also known as BTP, is a chemical compound that belongs to the class of thioamides. It has been extensively studied for its potential applications in scientific research due to its unique chemical and biological properties.
Mécanisme D'action
The mechanism of action of 1-Benzothioylpyrrolidine involves the formation of a stable complex with metal ions, which results in the removal of these ions from the surrounding environment. This process is known as chelation and is a common method used in the treatment of heavy metal poisoning.
Biochemical and Physiological Effects:
Studies have shown that 1-Benzothioylpyrrolidine has a low toxicity profile and does not have any significant adverse effects on biochemical and physiological processes in animals. It has been shown to be effective in reducing the levels of heavy metals in the liver, kidney, and brain tissues of animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Benzothioylpyrrolidine in lab experiments is its ability to selectively remove metal ions from the surrounding environment without affecting other chemical species. However, its effectiveness in different experimental conditions may vary, and further studies are needed to determine its limitations.
Orientations Futures
There are several potential future directions for the use of 1-Benzothioylpyrrolidine in scientific research. One area of interest is the development of new chelating agents that are more effective and selective in removing metal ions from contaminated water sources. Another potential application is the use of 1-Benzothioylpyrrolidine in the treatment of heavy metal poisoning in humans. Further studies are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 1-Benzothioylpyrrolidine involves the reaction of pyrrolidine with carbon disulfide in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through a series of recrystallization steps.
Applications De Recherche Scientifique
1-Benzothioylpyrrolidine has been used in various scientific research studies due to its ability to act as a chelating agent for metal ions. It has been shown to be effective in the removal of heavy metals from contaminated water sources, as well as in the treatment of heavy metal poisoning in animals.
Propriétés
Numéro CAS |
15563-45-8 |
|---|---|
Formule moléculaire |
C11H13NS |
Poids moléculaire |
191.29 g/mol |
Nom IUPAC |
phenyl(pyrrolidin-1-yl)methanethione |
InChI |
InChI=1S/C11H13NS/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
Clé InChI |
RTZUSCLEISSKNQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=S)C2=CC=CC=C2 |
SMILES canonique |
C1CCN(C1)C(=S)C2=CC=CC=C2 |
Solubilité |
28.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



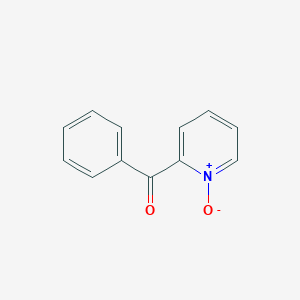





![2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B184458.png)



